S–H Bond Dissociation Energy & Antioxidant Potential
A computational study on a series of 3-pyridinethiols provides a quantitative prediction of the S-H bond dissociation energy (BDE), a key parameter for hydrogen atom transfer (HAT) antioxidant activity [1]. The analysis demonstrates how substituents on the pyridine ring fine-tune the BDE. For the core 3-pyridinethiol scaffold, the calculated BDE was 82.1 kcal/mol. The introduction of an amino group at the 6-position, as found in a close analog of the target compound, significantly lowered the BDE to 77.3 kcal/mol, indicating a higher potential for antioxidant activity. This suggests that the 2-amino-4-methyl substitution pattern of the target compound will similarly modulate its BDE and, consequently, its predicted antioxidant efficacy compared to the unsubstituted 3-pyridinethiol or other halogen-substituted variants [1].
| Evidence Dimension | Theoretical S-H Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | Not directly computed; inferred from 6-amino-3-pyridinethiol analog. |
| Comparator Or Baseline | 3-Pyridinethiol (unsubstituted): 82.1 kcal/mol; 6-amino-3-pyridinethiol: 77.3 kcal/mol |
| Quantified Difference | Difference (6-NH2 vs. 3-H): -4.8 kcal/mol |
| Conditions | Density Functional Theory (DFT) calculations at the (RO)B3LYP/6-311++G(2df,2p) level of theory [1]. |
Why This Matters
This in silico data provides a rational basis for selecting amino-substituted pyridinethiols over unsubstituted ones for research programs focused on developing novel chain-breaking antioxidants, as a lower BDE correlates with higher hydrogen-donating activity.
- [1] Pham Cam Nam, Minh Tho Nguyen, & Asit K. Chandra. (2006). Theoretical study of the substituent effects on the S-H bond dissociation energy and ionization energy of 3-pyridinethiol: Prediction of novel antioxidant. *Journal of Physical Chemistry A*, 110(37), 10904-10911. View Source
